molecular formula C9H7F3INO B14823148 4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine

4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B14823148
M. Wt: 329.06 g/mol
InChI Key: JISAYHJMGOETLC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the cyclopropoxy, iodine, and trifluoromethyl groups onto a pyridine ring. One common method involves the trifluoromethylation of a pyridine derivative, followed by iodination and cyclopropoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyridine derivatives .

Scientific Research Applications

4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-iodo-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which can impart additional steric and electronic effects, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H7F3INO

Molecular Weight

329.06 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H7F3INO/c10-9(11,12)6-4-14-8(13)3-7(6)15-5-1-2-5/h3-5H,1-2H2

InChI Key

JISAYHJMGOETLC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C(F)(F)F)I

Origin of Product

United States

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